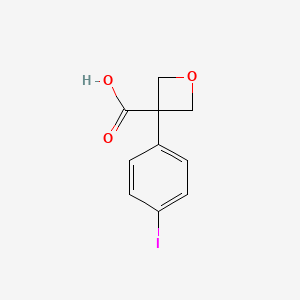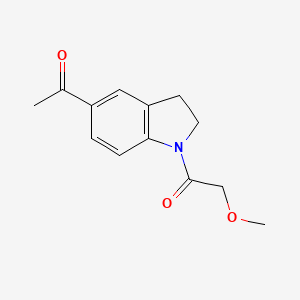
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
Overview
Description
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone (1-ADI-2-ME) is a synthetic compound with a wide range of potential applications in scientific research. It has been studied for its ability to act as a potent agonist for the 5-HT2A receptor, and its effects on the central nervous system. As a result, 1-ADI-2-ME has been used to study the biochemical and physiological effects of serotonin and other neurotransmitters. In addition, it has been used to investigate the mechanisms of action of various drugs, as well as to evaluate the efficacy of new compounds.
Scientific Research Applications
Photochemical Transformations
Research by Plíštil et al. (2006) on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate demonstrated that irradiation in dry, nonnucleophilic solvents can lead to the formation of 3-alkoxy-6-methylindan-1-ones. This process involves 1,5-hydrogen migration and cyclization of photoenols, suggesting potential applications in synthetic organic chemistry due to the remarkable selectivity of these photoreactions (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Chiral Building Blocks
Izquierdo et al. (2001) described the lipase-mediated resolution of 1,3-butanediol derivatives, highlighting the synthesis of chiral building blocks for pheromone enantiosynthesis. This study illustrates the potential of utilizing enzymatic reactions to achieve high enantiomeric excesses, which could be relevant for the development of chiral compounds related to "1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone" (Izquierdo, Plaza, Rodríguez, Tamayo, & Martos, 2001).
Aldose Reductase Inhibitors
A study by Da Settimo et al. (2003) on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives revealed a novel class of aldose reductase inhibitors. These compounds showed promise in preventing cataract development, suggesting potential therapeutic applications for related indole-based compounds (Da Settimo, Primofiore, Da Settimo, La Motta, Simorini, Novellino, Greco, Lavecchia, & Boldrini, 2003).
Fluorescent Labeling Reagents
Hirano et al. (2004) developed 6-methoxy-4-quinolone, a novel fluorophore derived from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence in a wide pH range. This research suggests the potential use of similar compounds for biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
properties
IUPAC Name |
1-(5-acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)10-3-4-12-11(7-10)5-6-14(12)13(16)8-17-2/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIQRNRIEMCAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



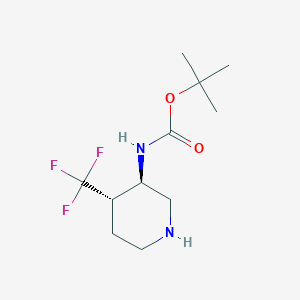

![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)

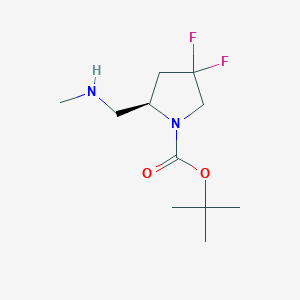
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
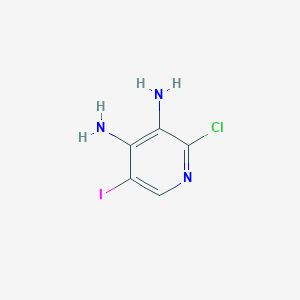
![3-Boc-6-oxa-3-azabicyclo[3.2.1]octane-8-one](/img/structure/B1405016.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-4-carboxylate](/img/structure/B1405018.png)

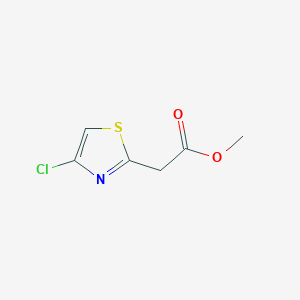
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)
